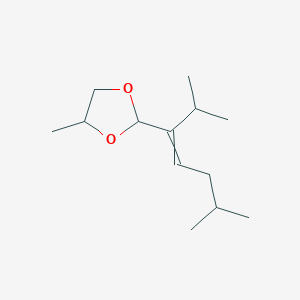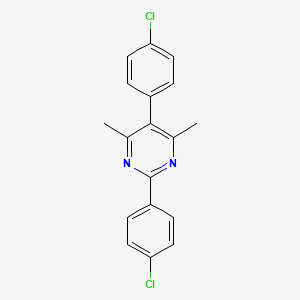![molecular formula C14H18N4O3 B14350710 2,2'-Oxybis[1-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one] CAS No. 93274-34-1](/img/structure/B14350710.png)
2,2'-Oxybis[1-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Oxybis[1-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one] is a chemical compound with the molecular formula C14H18N4O3. It is characterized by the presence of two pyrazole rings connected by an oxygen bridge, each substituted with a 3,5-dimethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Oxybis[1-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one] typically involves the reaction of 3,5-dimethylpyrazole with an appropriate bridging agent, such as an alkyl halide or an ester. The reaction is usually carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Oxybis[1-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The pyrazole rings can participate in substitution reactions, where substituents on the rings are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced pyrazole derivatives, and substitution reactions can result in a variety of substituted pyrazole compounds .
Aplicaciones Científicas De Investigación
2,2’-Oxybis[1-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one] has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2’-Oxybis[1-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one] involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can influence various biochemical processes. Additionally, its pyrazole rings may interact with biological macromolecules, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
(Z,Z)-2,2’-Oxybis[1-(3,5-dimethyl-1H-pyrazol-1-yl)ethenol]: A similar compound with an ethenol group instead of an ethanone group.
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,2’-bipyridine: Another related compound used as a ligand in coordination chemistry.
Uniqueness
2,2’-Oxybis[1-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one] is unique due to its specific structure, which allows it to form stable complexes with metal ions and participate in a variety of chemical reactions.
Propiedades
Número CAS |
93274-34-1 |
|---|---|
Fórmula molecular |
C14H18N4O3 |
Peso molecular |
290.32 g/mol |
Nombre IUPAC |
1-(3,5-dimethylpyrazol-1-yl)-2-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethoxy]ethanone |
InChI |
InChI=1S/C14H18N4O3/c1-9-5-11(3)17(15-9)13(19)7-21-8-14(20)18-12(4)6-10(2)16-18/h5-6H,7-8H2,1-4H3 |
Clave InChI |
HVJVFTTZBMNRIF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C(=O)COCC(=O)N2C(=CC(=N2)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid](/img/structure/B14350628.png)
![2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride](/img/structure/B14350646.png)
![4-[(2-Methoxyethoxy)methoxy]but-1-ene](/img/structure/B14350652.png)
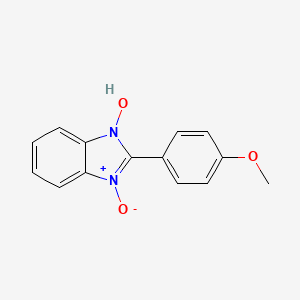
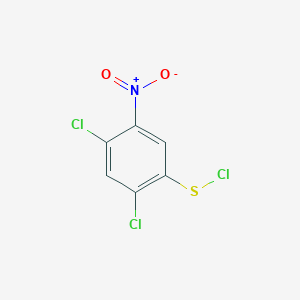
![Ethoxy[2-(4-nitrophenyl)ethoxy]oxophosphanium](/img/structure/B14350672.png)
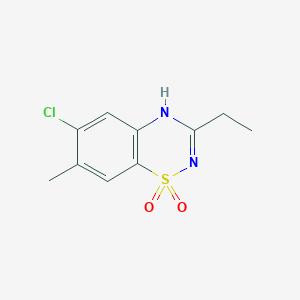
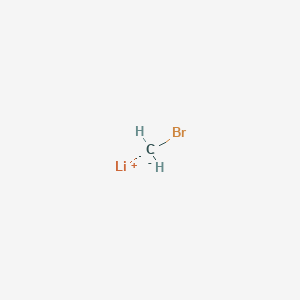
![N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14350681.png)
![N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide](/img/structure/B14350697.png)
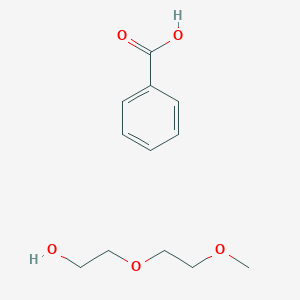
![N-[(4-Ethenylbenzene-1-sulfonyl)methyl]formamide](/img/structure/B14350699.png)
